molecular formula C20H25N3O4 B12729578 Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- CAS No. 84344-57-0

Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-

Cat. No.: B12729578
CAS No.: 84344-57-0
M. Wt: 371.4 g/mol
InChI Key: LDDREPMFPDQYGM-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methoxyphenyl group and a 3-(4-nitrophenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of piperazine with 4-methoxyphenyl chloride to form 1-(4-methoxyphenyl)piperazine.

    Ether Formation: The next step involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-chloropropyl-4-nitrophenyl ether under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or methoxy derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, leading to changes in neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple piperazine derivative with similar structural features but lacking the methoxyphenyl and nitrophenoxypropyl groups.

    1-(4-Methoxyphenyl)piperazine: Similar to the target compound but without the nitrophenoxypropyl group.

    4-(3-(4-Nitrophenoxy)propyl)piperazine: Similar to the target compound but without the methoxyphenyl group.

Uniqueness

Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the presence of both the methoxyphenyl and nitrophenoxypropyl groups, which confer specific chemical and biological properties. These substituents may enhance the compound’s reactivity and potential biological activity compared to simpler piperazine derivatives.

Properties

CAS No.

84344-57-0

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine

InChI

InChI=1S/C20H25N3O4/c1-26-19-7-3-17(4-8-19)22-14-12-21(13-15-22)11-2-16-27-20-9-5-18(6-10-20)23(24)25/h3-10H,2,11-16H2,1H3

InChI Key

LDDREPMFPDQYGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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